Predicted Lipophilicity (ACD/LogP) as a Differentiator from 4-Methoxyphenyl Analog
The target compound exhibits an ACD/LogP of 2.73 . The 4-fluorophenyl substituent is expected to produce a lower LogP compared to the 4-methoxyphenyl analog, which would typically have a higher LogP (~3.0) due to the electron-donating nature of the methoxy group . This difference in lipophilicity can influence membrane permeability and protein binding, making the 4-fluoro variant a distinct choice for central nervous system (CNS) drug discovery programs where lower LogP is a recognized advantage . Note: Comparator LogP is a class-level estimate; direct experimental data for the 4-methoxyphenyl analog is not available in the retrieved literature.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.73 |
| Comparator Or Baseline | 4-Methoxyphenyl analog (estimated ~3.0) |
| Quantified Difference | ~0.3 log units lower |
| Conditions | ACD/Labs Percepta prediction; comparator value inferred from substituent effects |
Why This Matters
Lower LogP may reduce non-specific protein binding and improve CNS drug-likeness, providing a rationale for selecting the 4-fluoro analog over the 4-methoxy variant in early-stage CNS-targeted screening.
